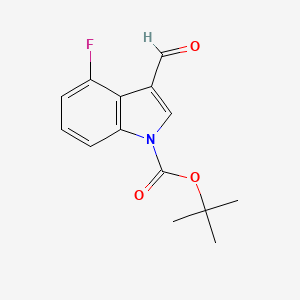
1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide is a chemical compound known for its significant role in scientific research, particularly in the field of neuroinflammationTSPO is involved in various cellular functions, including apoptosis, mitochondrial respiration, steroid synthesis, and immunity .
Métodos De Preparación
The synthesis of 1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide involves several steps. One common method includes the reaction of 2-chlorobenzoyl chloride with isoquinoline in the presence of a base to form the intermediate 2-chlorobenzoylisoquinoline. This intermediate is then reacted with dipropylamine to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various chemical reactions and studies involving TSPO.
Biology: The compound is utilized to study the role of TSPO in cellular functions such as apoptosis and mitochondrial respiration.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting TSPO.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide involves its binding to TSPO. This binding modulates the mitochondrial permeability transition pore, affecting mitochondrial function and apoptosis. The compound acts as an antagonist of the human constitutive androstane receptor (CAR), inhibiting its activity by repressing interactions with coactivators .
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide include:
PK11195: Another TSPO ligand with similar binding properties.
Clotrimazole: An antifungal agent that also acts as a CAR antagonist.
Androstenol: A pheromone with CAR inverse agonist properties .
The uniqueness of this compound lies in its specific binding affinity for TSPO and its use as a radiotracer in PET imaging, providing valuable insights into neuroinflammation and other pathological conditions.
Propiedades
Número CAS |
89242-19-3 |
|---|---|
Fórmula molecular |
C22H23ClN2O |
Peso molecular |
366.9 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H23ClN2O/c1-3-13-25(14-4-2)22(26)20-15-16-9-5-6-10-17(16)21(24-20)18-11-7-8-12-19(18)23/h5-12,15H,3-4,13-14H2,1-2H3 |
Clave InChI |
ROQAEKBEGAOJGU-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Hydroxy-6-mercapto-3-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B8569141.png)



![{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol](/img/structure/B8569158.png)

![[4-(hydroxymethyl)phenyl] methanesulfonate](/img/structure/B8569181.png)
